molecular formula C8H3ClF2O4 B6333225 6-Chloro-2,2-difluoro-1,3-benzodioxol-5-carboxylic acid CAS No. 1301739-64-9

6-Chloro-2,2-difluoro-1,3-benzodioxol-5-carboxylic acid

Cat. No.: B6333225
CAS No.: 1301739-64-9
M. Wt: 236.55 g/mol
InChI Key: PKULJNICRNKPCT-UHFFFAOYSA-N
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Description

6-Chloro-2,2-difluoro-1,3-benzodioxol-5-carboxylic acid is a chemical compound that belongs to the class of benzodioxole derivatives This compound is characterized by the presence of a chloro group, two fluoro groups, and a carboxylic acid functional group attached to a benzodioxole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2,2-difluoro-1,3-benzodioxol-5-carboxylic acid typically involves the introduction of chloro and fluoro substituents onto a benzodioxole ring, followed by the addition of a carboxylic acid group. One common method involves the use of halogenation reactions to introduce the chloro and fluoro groups, followed by carboxylation to add the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation and carboxylation reactions under controlled conditions to ensure high yield and purity. The specific reaction conditions, such as temperature, pressure, and choice of solvents, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2,2-difluoro-1,3-benzodioxol-5-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

6-Chloro-2,2-difluoro-1,3-benzodioxol-5-carboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Chloro-2,2-difluoro-1,3-benzodioxol-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The chloro and fluoro groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, affecting the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    2,2-Difluoro-1,3-benzodioxole-5-boronic acid: Similar structure but with a boronic acid group instead of a carboxylic acid group.

    1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropanecarboxylic acid: Contains a cyclopropane ring attached to the benzodioxole moiety.

Uniqueness

6-Chloro-2,2-difluoro-1,3-benzodioxol-5-carboxylic acid is unique due to the presence of both chloro and fluoro substituents, which can significantly influence its chemical reactivity and biological activity compared to similar compounds. The combination of these substituents with the carboxylic acid group provides distinct properties that can be leveraged in various applications.

Properties

IUPAC Name

6-chloro-2,2-difluoro-1,3-benzodioxole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClF2O4/c9-4-2-6-5(1-3(4)7(12)13)14-8(10,11)15-6/h1-2H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKULJNICRNKPCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC2=C1OC(O2)(F)F)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClF2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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